molecular formula C14H11ClN4 B14285899 1H-1,3,4-Benzotriazepin-2-amine, 7-chloro-5-phenyl- CAS No. 117054-14-5

1H-1,3,4-Benzotriazepin-2-amine, 7-chloro-5-phenyl-

Cat. No.: B14285899
CAS No.: 117054-14-5
M. Wt: 270.72 g/mol
InChI Key: ZTJHZWRBADIQSX-UHFFFAOYSA-N
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Description

1H-1,3,4-Benzotriazepin-2-amine, 7-chloro-5-phenyl- is a chemical compound belonging to the benzotriazepine class This compound is characterized by a triazepine ring fused with a benzene ring, with a chlorine atom at the 7th position and a phenyl group at the 5th position

Preparation Methods

The synthesis of 1H-1,3,4-Benzotriazepin-2-amine, 7-chloro-5-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzonitrile with hydrazine hydrate in the presence of a base can lead to the formation of the triazepine ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

1H-1,3,4-Benzotriazepin-2-amine, 7-chloro-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups at the 7th position.

Scientific Research Applications

1H-1,3,4-Benzotriazepin-2-amine, 7-chloro-5-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Research into its pharmacological properties suggests potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-1,3,4-Benzotriazepin-2-amine, 7-chloro-5-phenyl- involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1H-1,3,4-Benzotriazepin-2-amine, 7-chloro-5-phenyl- can be compared with other benzotriazepine derivatives, such as:

The uniqueness of 1H-1,3,4-Benzotriazepin-2-amine, 7-chloro-5-phenyl- lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

117054-14-5

Molecular Formula

C14H11ClN4

Molecular Weight

270.72 g/mol

IUPAC Name

7-chloro-5-phenyl-3H-1,3,4-benzotriazepin-2-amine

InChI

InChI=1S/C14H11ClN4/c15-10-6-7-12-11(8-10)13(18-19-14(16)17-12)9-4-2-1-3-5-9/h1-8H,(H3,16,17,19)

InChI Key

ZTJHZWRBADIQSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=NC3=C2C=C(C=C3)Cl)N

Origin of Product

United States

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